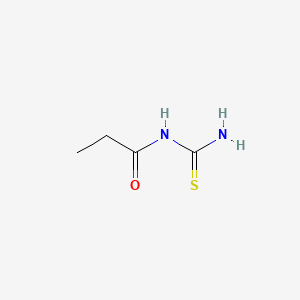![molecular formula C16H23Cl2N3O2S B13786763 5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring, an isoquinoline moiety, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the attachment of the isoquinoline moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the piperazine ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group using reagents such as sulfonyl chlorides under basic conditions.
Coupling Reactions: Attachment of the isoquinoline moiety through coupling reactions using catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit protein kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also contain a piperazine ring and exhibit various biological activities.
Pyrrolopyrazine Derivatives: These compounds have a pyrrole and pyrazine ring and are known for their antimicrobial and kinase inhibitory activities.
Uniqueness
5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for versatile chemical modifications, making it a valuable compound for developing new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C16H23Cl2N3O2S |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride |
InChI |
InChI=1S/C16H21N3O2S.2ClH/c1-12(2)15-11-19(9-8-18-15)22(20,21)16-5-3-4-13-10-17-7-6-14(13)16;;/h3-7,10,12,15,18H,8-9,11H2,1-2H3;2*1H/t15-;;/m1../s1 |
Clé InChI |
XBSRHKTXMVRDKY-QCUBGVIVSA-N |
SMILES isomérique |
CC(C)[C@H]1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
SMILES canonique |
CC(C)C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


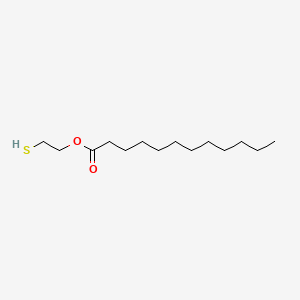

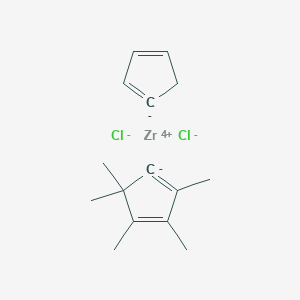
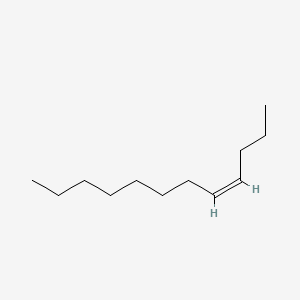

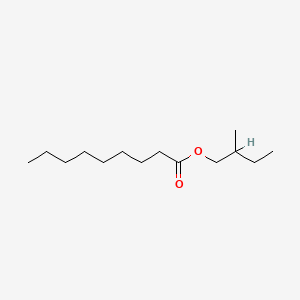
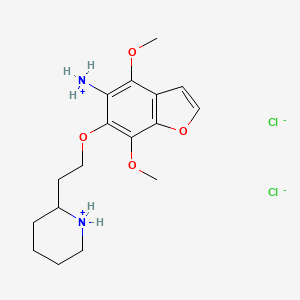
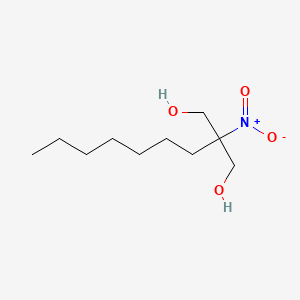

![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
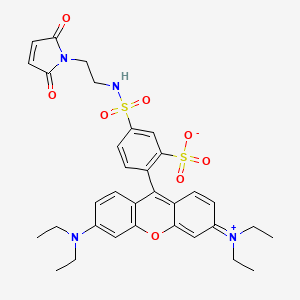
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
